6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole
Description
Properties
IUPAC Name |
2-(6-chloroindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-5-4-15-6-8-24(17(15)13-16)14-19(25)23-11-9-22(10-12-23)18-3-1-2-7-21-18/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVLVGIIHMRCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The chloro substitution can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
The piperazine ring is then attached through a nucleophilic substitution reaction, where the indole derivative reacts with a pyridine-substituted piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Chloro Position
The chloro group at position 6 of the indole ring exhibits moderate reactivity in nucleophilic aromatic substitution (SNAr) under specific conditions. For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| KOtBu, DMF, 80°C, 12 h (with amines) | 6-Aminoindole derivative | 45–60% | |
| CuI, 1,10-phenanthroline, 120°C (aryl boronic acids) | 6-Arylindole via Ullmann coupling | 55% |
Key factors influencing reactivity:
-
Electron-withdrawing effects of the adjacent ketone and piperazine groups activate the chloro substituent.
-
Steric hindrance from the ethyl-piperazine chain limits reactions to smaller nucleophiles.
Carbonyl Group Reactivity
The 2-oxoethyl linker participates in classic ketone reactions:
Reduction
| Reagents | Product | Yield | Notes |
|---|---|---|---|
| NaBH4, MeOH, 0°C → RT | Secondary alcohol | 85% | Stereoselectivity not observed |
| BH3·THF, reflux | Same as above | 90% | Faster kinetics |
Condensation
-
Hydrazone formation : Reacts with hydrazines in ethanol (70–80°C, 4 h) to yield hydrazones, useful for further cyclization.
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Imine synthesis : Condensation with primary amines under Dean-Stark conditions produces Schiff bases (55–70% yield).
Piperazine and Pyridine Functionalization
The piperazine ring undergoes alkylation and acylation, while the pyridine moiety participates in coordination and electrophilic substitution:
Piperazine Reactions
| Reaction Type | Conditions | Example Product | Yield |
|---|---|---|---|
| N-Alkylation | R-X, K2CO3, DMF, 60°C | Quaternary piperazinium salts | 60–75% |
| N-Acylation | AcCl, Et3N, CH2Cl2, 0°C | Acetylated piperazine | 82% |
Pyridine Reactivity
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .
-
Electrophilic substitution : Nitration at C3 under HNO3/H2SO4 (30% yield) .
Cross-Coupling Reactions
The indole and pyridine frameworks enable metal-catalyzed couplings:
Suzuki-Miyaura Coupling
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 6-Chloroindole + Aryl-B(OH)2 | Pd(PPh3)4, Na2CO3, dioxane, 100°C | 6-Arylindole | 65% |
Buchwald-Hartwig Amination
| Conditions | Product | Yield |
|---|---|---|
| Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C | 6-Piperazinylindole (secondary amine) | 50% |
Heterocycle Formation
The indole nucleus participates in cycloadditions and ring-expansion reactions:
-
Pictet-Spengler reaction : With aldehydes in TFA, forms β-carboline derivatives (40–55% yield) .
-
Diels-Alder reactivity : The electron-rich indole acts as a diene with maleic anhydride (60% yield).
Oxidation and Reduction Pathways
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological properties:
Antidepressant Activity
Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, similar to established antidepressants .
Anticancer Properties
Studies have shown that 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can inhibit the proliferation of cancer cells. It is thought to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests its utility in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Case Studies
Several studies highlight the potential applications of this compound:
Case Study 1: Antidepressant Effects
A study conducted on rodents showed that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results suggest that it may act through serotonin reuptake inhibition mechanisms, akin to selective serotonin reuptake inhibitors (SSRIs) .
Case Study 2: Cancer Cell Inhibition
In vitro studies revealed that the compound inhibited cell growth in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The observed IC50 values indicated potent activity, warranting further exploration into its structural modifications for enhanced efficacy .
Case Study 3: Antimicrobial Testing
In a series of antimicrobial assays, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This positions it as a promising lead for new antimicrobial drug development .
Mechanism of Action
The mechanism of action of 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Insights
- Indole Core Modifications: The target compound’s 6-chloro substitution distinguishes it from the 2-phenyl analog in , which exhibits higher molecular weight (412.49 vs. 367.9 g/mol) and stronger hydrophobic interactions due to the phenyl group. The chloro substituent may enhance electron-withdrawing effects, influencing receptor binding kinetics .
Piperazine-Pyridine System :
- Physical Properties: Melting points (e.g., 243–244°C for ’s compound) suggest higher crystallinity compared to the target compound, which lacks reported melting data. This may impact formulation strategies . IR spectral data (C=O stretches at ~1649–1646 cm⁻¹) are consistent across analogs, indicating stable keto-enol tautomerism in solution .
Biological Activity
6-Chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Indole Core : A bicyclic structure known for its role in various biological processes.
- Chloro Group : Enhances reactivity and may influence pharmacological properties.
- Piperazine Moiety : Associated with interactions at neurotransmitter receptors, suggesting neuropharmacological potential.
- Pyridine Substituent : Contributes to the compound's overall reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that compounds with similar structures can inhibit tumor growth. For instance, derivatives of indole have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, related compounds exhibited IC50 values indicating potent antitumor activity against human prostate and colon cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research on similar piperazine derivatives revealed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial activity .
Neuropharmacological Effects
The piperazine ring is known for its ability to interact with serotonin receptors. Compounds similar to this compound have been shown to modulate these receptors, indicating potential applications in treating mood disorders and pain management .
The biological effects of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety facilitates binding to neurotransmitter receptors, influencing neurochemical pathways.
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cancer cell proliferation, contributing to their antitumor effects .
- Nucleophilic Substitution : The indole nitrogen can participate in nucleophilic substitutions, potentially leading to the formation of more active derivatives .
Case Studies
Several studies have investigated the biological activity of related compounds:
| Study | Compound | Activity | IC50 Values |
|---|---|---|---|
| Kucukoglu et al. (2020) | 6-Bromoindole Derivative | Antitumor | 0.003 - 0.595 µM |
| MDPI Study (2024) | Monomeric Alkaloids | Antimicrobial | MIC 0.0039 - 0.025 mg/mL |
| PMC Study (2020) | 1,2,4-Oxadiazole Derivative | Antitumor | IC50 = 2.76 µM |
These studies highlight the compound's potential across various therapeutic areas.
Q & A
Q. What are the established synthetic routes for preparing 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole, and how can purity be optimized?
The synthesis typically involves multi-step reactions focusing on coupling the indole core with the piperazinyl-pyridine moiety. A common approach includes:
- Step 1 : Reacting 6-chloro-1H-indole with a chloroethyl ketone derivative to introduce the 2-oxoethyl group.
- Step 2 : Coupling the intermediate with 4-(2-pyridinyl)piperazine under reflux conditions in a polar solvent (e.g., acetonitrile or DMF) with a base like triethylamine to facilitate nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol or DMF/acetic acid mixtures improves purity (>98% by HPLC) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : and NMR are essential for verifying the indole backbone, piperazinyl linkage, and pyridinyl substituents. Key signals include aromatic protons (δ 6.75–8.90 ppm for pyridine and indole) and piperazine methylene groups (δ 3.20–4.25 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the structure .
- X-ray Crystallography : Used to resolve crystalline forms, particularly for patent applications or polymorph studies .
Advanced Research Questions
Q. How can researchers investigate the compound’s selectivity for serotonin receptors (e.g., 5-HT7) versus other GPCRs?
- Radioligand Binding Assays : Screen against a panel of receptors (e.g., 5-HT1A, 5-HT2A, dopamine D2) using tritiated ligands like -methylspiperone. Competitive binding curves (IC50 values) quantify selectivity. For 5-HT7, use -5-CT or 5-HT7-specific probes .
- Functional Assays : Measure cAMP accumulation (for 5-HT7 agonism/antagonism) in transfected HEK293 cells. Include controls like WAY-100635 (5-HT1A antagonist) to rule off-target effects .
Q. How should contradictory data on receptor binding affinity be addressed methodologically?
Conflicting IC50 values may arise from assay conditions (e.g., buffer composition, cell lines). To resolve discrepancies:
- Standardize Protocols : Use identical cell lines (e.g., CHO-K1 vs. HEK293), ligand concentrations, and incubation times across studies.
- Control Compounds : Validate assays with reference standards (e.g., clozapine for 5-HT7, SCH23390 for dopamine receptors) .
- Statistical Analysis : Apply ANOVA or nonlinear regression models to assess inter-laboratory variability .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Use salt forms (e.g., hydrochloride) or co-solvents (PEG-400) to improve aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Introduce methyl or fluorine groups to block CYP450-mediated oxidation .
- Plasma Protein Binding (PPB) : Assess using equilibrium dialysis; modify lipophilic groups (e.g., replace chloro with trifluoromethyl) to reduce PPB and increase free fraction .
Key Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
